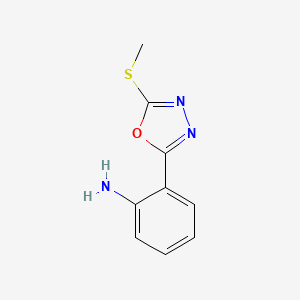
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is structurally related to corticosteroids and has significant biological activity. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common synthetic route includes:
Starting Material: The synthesis often begins with a steroid nucleus such as pregnenolone.
Epoxidation: Introduction of the epoxy group at the 9,11 positions is achieved using peracids like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: The hydroxyl group at the 17 position can be introduced via selective hydroxylation reactions using reagents like osmium tetroxide (OsO4) or selenium dioxide (SeO2).
Methylation: The 16beta-methyl group is typically introduced through alkylation reactions using methyl iodide (CH3I) in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols from ketones.
科学的研究の応用
Chemistry
In chemistry, (9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione is used as a starting material for synthesizing other complex steroids. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is studied for its role in modulating immune responses. It is used in research to understand the mechanisms of steroid action and their effects on cellular processes.
Medicine
Medically, this compound is used in the treatment of inflammatory and autoimmune diseases. Its anti-inflammatory properties make it effective in conditions like rheumatoid arthritis and asthma.
Industry
In the pharmaceutical industry, this compound is a key ingredient in the formulation of various drugs. Its stability and efficacy make it suitable for large-scale production and use in therapeutic applications.
作用機序
The mechanism of action of (9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in cells. This binding alters the expression of specific genes, leading to reduced production of pro-inflammatory cytokines and suppression of immune responses. The compound also influences metabolic pathways, contributing to its overall therapeutic effects.
類似化合物との比較
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Betamethasone: Used in various inflammatory and autoimmune conditions.
Uniqueness
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other corticosteroids. Its epoxy group at the 9,11 positions and the methyl group at the 16beta position contribute to its distinct pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
37413-99-3 |
|---|---|
分子式 |
C22H28O4 |
分子量 |
356.5 g/mol |
IUPAC名 |
14-acetyl-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-19(14,3)22(16)18(26-22)11-20(17,4)21(12,25)13(2)23/h7-8,10,12,16-18,25H,5-6,9,11H2,1-4H3 |
InChIキー |
JGIRPEXTUMTWKF-UHFFFAOYSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)C)O)C)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)C)O)C)C |
同義語 |
9,11β-Epoxy-17-hydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione; (9β,11β,16β)-9,11-Epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)






